molecular formula C20H14ClNO3 B281109 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

Katalognummer B281109
Molekulargewicht: 351.8 g/mol
InChI-Schlüssel: UYAINZPIPHVQDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is not fully understood, but it is believed to involve inhibition of the enzyme farnesyltransferase. This enzyme is involved in the post-translational modification of proteins that are important for cancer cell growth and survival. By inhibiting farnesyltransferase, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of farnesyltransferase. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information about its potential as an anticancer agent. However, one limitation of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are a number of future directions for research on 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione. One area of focus is the development of more potent and selective farnesyltransferase inhibitors. Another area of focus is the development of combination therapies that include 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione and other anticancer agents. Finally, there is interest in exploring the potential of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is a synthetic compound that has shown promise as an anticancer agent. It inhibits the activity of farnesyltransferase, which is important for cancer cell growth and survival. While there is still much to learn about 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, it represents a promising area of research for the development of new cancer treatments.

Synthesemethoden

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is synthesized through a multi-step process that involves the reaction of 2,4-dichloro-5-nitrobenzoyl chloride with 2-amino-2-(2-chloroethoxy)ethanol to form a key intermediate. This intermediate is then reacted with butanoyl chloride, followed by reduction with sodium borohydride to yield 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione.

Wissenschaftliche Forschungsanwendungen

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Molekularformel

C20H14ClNO3

Molekulargewicht

351.8 g/mol

IUPAC-Name

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C20H14ClNO3/c1-2-5-14(23)18-15-10-6-3-4-7-11(10)19(24)16-12(21)8-9-13(17(15)16)22-20(18)25/h3-4,6-9H,2,5H2,1H3,(H,22,25)

InChI-Schlüssel

UYAINZPIPHVQDV-UHFFFAOYSA-N

Isomerische SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

Kanonische SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.